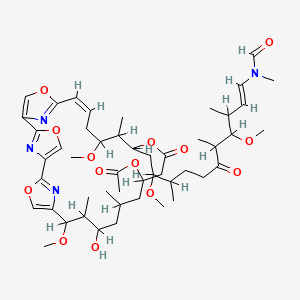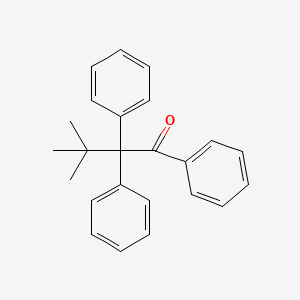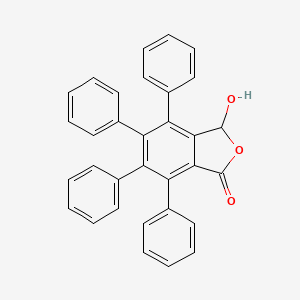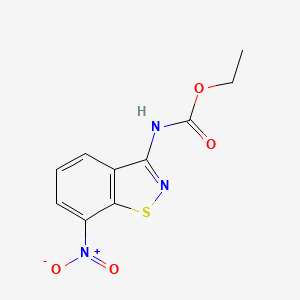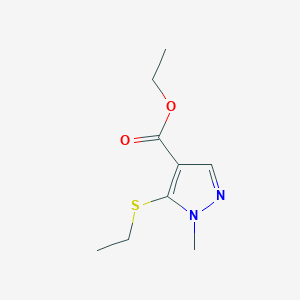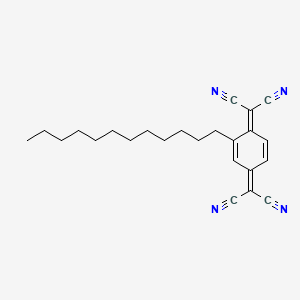
2,2'-(2-Dodecylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(2-Dodecylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile is a chemical compound known for its unique structure and properties It is a derivative of cyclohexadiene and is characterized by the presence of dodecyl and propanedinitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Dodecylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile typically involves the condensation of 1,4-cyclohexanedione with malononitrile, followed by the introduction of a dodecyl group. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the condensation reaction. The resulting intermediate is then subjected to further reactions to introduce the dodecyl group and complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(2-Dodecylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diene structure to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the diene and nitrile groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Applications De Recherche Scientifique
2,2’-(2-Dodecylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 2,2’-(2-Dodecylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile involves its interaction with molecular targets through its reactive diene and nitrile groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The pathways involved may include electrophilic addition and substitution reactions, which can modulate the activity of enzymes and other proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetracyanoquinodimethane (TCNQ): A related compound with similar electronic properties and applications in molecular electronics.
Tetracyanoethylene (TCNE): Another cyanocarbon known for its electron-accepting capabilities and use in charge-transfer complexes.
Uniqueness
2,2’-(2-Dodecylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile is unique due to the presence of the dodecyl group, which imparts distinct physical and chemical properties. This structural feature enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
105314-21-4 |
|---|---|
Formule moléculaire |
C24H28N4 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
2-[4-(dicyanomethylidene)-3-dodecylcyclohexa-2,5-dien-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C24H28N4/c1-2-3-4-5-6-7-8-9-10-11-12-21-15-20(22(16-25)17-26)13-14-24(21)23(18-27)19-28/h13-15H,2-12H2,1H3 |
Clé InChI |
AAZKRJZTYKNXGU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC(=C(C#N)C#N)C=CC1=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


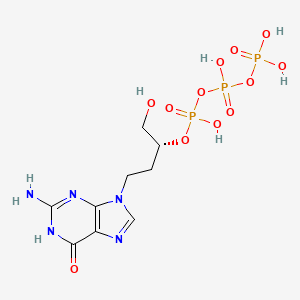
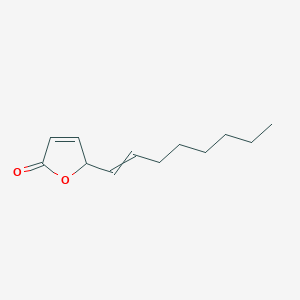
![1-[(6-Methylheptyl)oxy]propan-1-OL](/img/structure/B14340567.png)
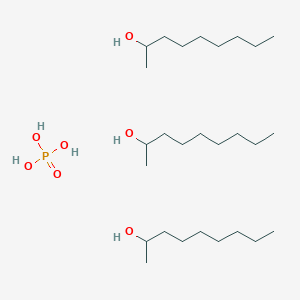
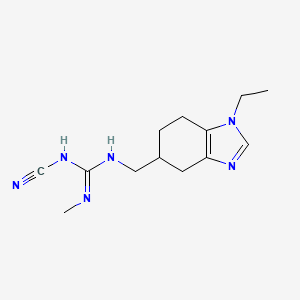
![Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride](/img/structure/B14340595.png)
![5-Hydroxybicyclo[4.2.0]oct-3-en-2-one](/img/structure/B14340603.png)
![5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14340607.png)
![3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14340610.png)
